ネルフィナビル ヒドロキシ-tert-ブチルアミド

説明

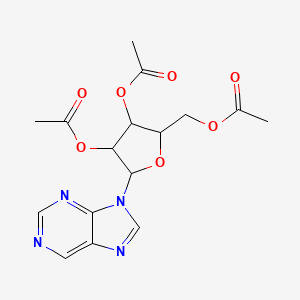

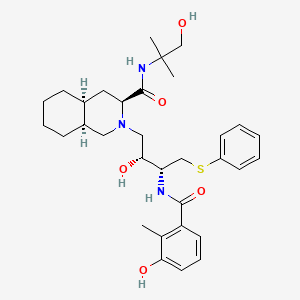

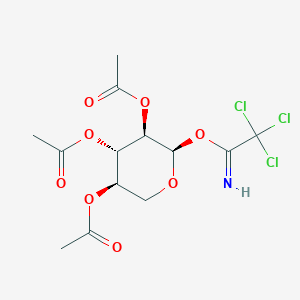

Nelfinavir Hydroxy-tert-butylamide is a major and pharmacologically active metabolite of the HIV protease inhibitor nelfinavir . This compound has garnered attention for its potential repurposing as an anticancer drug due to its ability to interact with multiple off-target proteins, ultimately leading to cancer cell death .

科学的研究の応用

Nelfinavir Hydroxy-tert-butylamide has several scientific research applications:

作用機序

Target of Action

Nelfinavir Hydroxy-tert-butylamide primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) protease and the Human Pregnane X Receptor (PXR) . The HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . PXR is a xenosensing receptor that participates in the control of cancer cell proliferation and apoptosis .

Mode of Action

Nelfinavir Hydroxy-tert-butylamide acts as a competitive inhibitor of the HIV-1 protease by reversibly binding to the active site of the enzyme, preventing it from interacting with its substrate to produce mature and infectious viral particles . It also binds directly to the PXR ligand-binding domain, acting as a partial agonist and competitive antagonist .

Biochemical Pathways

The inhibition of the HIV-1 protease prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . On the other hand, the interaction with PXR leads to modulation of PXR activity, which may impact various biochemical pathways, including those involved in cancer cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetics of Nelfinavir Hydroxy-tert-butylamide are influenced by factors such as body weight, which has been found to be a more appropriate predictor than age of the changes in the rate of metabolism, the elimination rate constant of Nelfinavir, and Nelfinavir clearance .

Result of Action

The molecular and cellular effects of Nelfinavir Hydroxy-tert-butylamide’s action include the formation of immature, non-infectious viral particles due to the inhibition of the HIV-1 protease . Additionally, it exerts manifold off-target protein interactions, finally resulting in cancer cell death .

Action Environment

The action, efficacy, and stability of Nelfinavir Hydroxy-tert-butylamide can be influenced by various environmental factors. For instance, the modulation of PXR activity by Nelfinavir Hydroxy-tert-butylamide may be impacted by the cellular environment

生化学分析

Biochemical Properties

Nelfinavir Hydroxy-tert-butylamide interacts with the human pregnane X receptor (PXR), a xenosensing receptor involved in the control of cancer cell proliferation and apoptosis . It acts as a partial agonist and competitive antagonist of PXR . The compound binds directly to the PXR ligand-binding domain, affecting the receptor’s activity .

Cellular Effects

Nelfinavir Hydroxy-tert-butylamide influences cell function by modulating the activity of PXR . This modulation can lead to differential induction of PXR target genes and antagonism of rifampin-induced ABCB1 and CYP3A4 gene expression . These changes can impact various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Nelfinavir Hydroxy-tert-butylamide involves direct binding to the PXR ligand-binding domain . This binding results in impaired coactivator recruitment, which underlies its effects on PXR . As a result, it acts as a partial agonist and competitive antagonist of PXR .

Temporal Effects in Laboratory Settings

Its interaction with PXR suggests potential long-term effects on cellular function .

Metabolic Pathways

Nelfinavir Hydroxy-tert-butylamide is involved in the metabolic pathways associated with the PXR . Its interaction with PXR could potentially affect metabolic flux or metabolite levels .

準備方法

The preparation of Nelfinavir Hydroxy-tert-butylamide involves the metabolism of nelfinavir in the human body. The synthetic routes and reaction conditions for its industrial production are not extensively documented in the available literature. it is known that the compound is formed through the metabolic processing of nelfinavir, which is administered as an antiretroviral drug .

化学反応の分析

Nelfinavir Hydroxy-tert-butylamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Nelfinavir Hydroxy-tert-butylamide is similar to other HIV protease inhibitors and their metabolites. Some of the similar compounds include:

Nelfinavir: The parent compound from which Nelfinavir Hydroxy-tert-butylamide is derived.

Ritonavir: Another HIV protease inhibitor with similar pharmacological properties.

Saquinavir: An HIV protease inhibitor that shares structural similarities with Nelfinavir.

Nelfinavir Hydroxy-tert-butylamide is unique due to its specific interactions with PXR and its potential repurposing as an anticancer drug .

特性

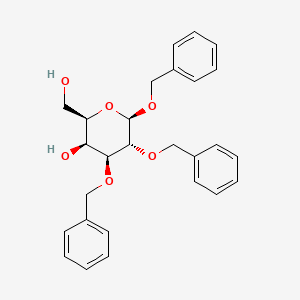

IUPAC Name |

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEPDNKZXLVSOH-HKWSIXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213135-56-9 | |

| Record name | AG 1402 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213135-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: How does Nelfinavir Hydroxy-tert-butylamide (M8) interact with the pregnane X receptor (PXR), and what are the downstream effects of this interaction?

A1: Nelfinavir Hydroxy-tert-butylamide (M8), the major active metabolite of the HIV protease inhibitor Nelfinavir, acts as both a partial agonist and a competitive antagonist of PXR [, ].

- Partial Activation: M8 can partially activate PXR, albeit with lower efficacy than full agonists, leading to a weaker induction of PXR target genes [].

- Competitive Antagonism: M8 can compete with full agonists like rifampin for binding to PXR, thereby antagonizing their effects and reducing the induction of PXR target genes like ABCB1 and CYP3A4 [].

Q2: What is the pharmacokinetic profile of Nelfinavir Hydroxy-tert-butylamide (M8) in infants?

A2: In a study on infants perinatally infected with HIV-1 [], M8 exhibited the following pharmacokinetic characteristics:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140104.png)